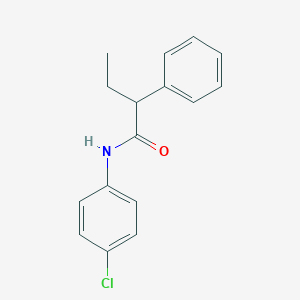

N-(4-chlorophenyl)-2-phenylbutanamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C16H16ClNO |

|---|---|

Molecular Weight |

273.75 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-phenylbutanamide |

InChI |

InChI=1S/C16H16ClNO/c1-2-15(12-6-4-3-5-7-12)16(19)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H,18,19) |

InChI Key |

GODYNHKNQZMRJA-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Rigorous Chemical Characterization for N 4 Chlorophenyl 2 Phenylbutanamide and Analogs

Strategic Approaches to Butanamide Core Synthesis

The creation of the N-(4-chlorophenyl)-2-phenylbutanamide scaffold and its derivatives relies on established and innovative synthetic strategies. These methods are designed to be efficient and versatile, allowing for the introduction of various functional groups to explore the chemical space around the butanamide core.

Acylation Reactions and Optimization Considerations

Acylation reactions are a cornerstone in the synthesis of amides, including this compound. This typically involves the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride (B1165640). For instance, the synthesis of related N-phenylethyl acetamide (B32628) derivatives has been achieved by reacting 1-phenylethylamine (B125046) with chloroacetyl chloride. google.com The optimization of these reactions often involves controlling the temperature, typically cooling to 0-5°C, and the slow addition of the acylating agent to manage the exothermic nature of the reaction. google.com The choice of solvent, such as dichloromethane, and the use of a base, like triethylamine, to neutralize the generated acid are also critical considerations. google.com

Amide Condensation Protocols

Amide condensation reactions provide a direct route to form the amide bond by combining a carboxylic acid and an amine. libretexts.org These reactions often require an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine. nih.gov While direct thermal condensation is possible, it often requires high temperatures and can be inefficient. Modern condensation protocols utilize a variety of coupling reagents to achieve high yields under mild conditions. nih.gov The formation of polyamides through the reaction of a diacid and a diamine illustrates the robustness of condensation reactions in polymer chemistry. libretexts.org

Formation of Phenylamide Linkages

The formation of the phenylamide linkage, specifically the bond between the carbonyl group and the nitrogen of the 4-chloroaniline (B138754) moiety, is a critical step. This can be achieved through various methods, including the reaction of a carboxylic acid with an aniline (B41778) derivative. nih.gov For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involves the reaction of a substituted aniline with a benzoyl chloride intermediate. nih.gov The reaction conditions, such as the use of a solvent like dimethylformamide (DMF) and refluxing, are tailored to drive the reaction to completion. nih.gov

Advanced Multi-step Synthetic Routes for Derivatization

The synthesis of analogs of this compound often requires multi-step sequences to introduce desired substituents. These routes offer the flexibility to modify different parts of the molecule. For instance, a multi-step synthesis could start from a readily available precursor like 9-fluorenone, which can be converted through ring-opening, chlorination, amidation, and rearrangement reactions to produce complex aniline derivatives. google.com Another example involves the synthesis of N-phenylmaleimides, which are prepared in a two-step process from maleic anhydride and a substituted aniline, followed by a Diels-Alder reaction to create more complex structures. researchgate.net Such multi-step approaches are essential for creating libraries of compounds for further investigation. researchgate.netnih.gov

Comprehensive Analytical Techniques for Structural Elucidation and Purity Assessment

The unambiguous determination of the structure and purity of this compound and its analogs is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of related butanamide derivatives, the chemical shifts (δ) and coupling constants (J) of the protons provide key structural information. For example, in a series of 2-aryl-N,N-dimethyl-4-oxo-4-phenylbutanamides, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm, while the aliphatic protons of the butanamide chain resonate at higher fields. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. For instance, the carbonyl carbon of the amide group in butanamide derivatives typically appears in the downfield region of the spectrum, often around δ 170-175 ppm. rsc.org The carbon atoms of the aromatic rings show signals in the δ 110-140 ppm range. rsc.org By analyzing the complete NMR data, the precise connectivity and structure of the synthesized compound can be confirmed. scielo.org.zamalayajournal.org

Below are tables detailing the ¹H and ¹³C NMR chemical shifts for a representative analog, 4-(4-chlorophenyl)-N,N-dimethyl-4-oxo-2-phenylbutanamide. rsc.org

Table 1: ¹H NMR Data for 4-(4-chlorophenyl)-N,N-dimethyl-4-oxo-2-phenylbutanamide rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (N,N-dimethyl) | 2.96 | s | - |

| CH₃ (N,N-dimethyl) | 3.03 | s | - |

| CH₂ | 3.07 | d | 4.0 |

| CH | 4.06-4.11 | m | - |

| CH | 4.52-4.55 | m | - |

| Ar-H | 7.31 | s | - |

| Ar-H | 7.43 | t | 7.5 |

| Ar-H | 7.54 | t | 7.5 |

| Ar-H | 7.96 | t | 4.0 |

Note: The data is for a related compound and serves as a representative example.

Table 2: ¹³C NMR Data for 4-(4-chlorophenyl)-N,N-dimethyl-4-oxo-2-phenylbutanamide rsc.org

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C (N,N-dimethyl) | 36.0 |

| C (N,N-dimethyl) | 37.2 |

| CH₂ | 43.4 |

| CH | 44.3 |

| Ar-C | 128.1 |

| Ar-C | 128.5 |

| Ar-C | 129.1 |

| Ar-C | 129.2 |

| Ar-C | 133.0 |

| Ar-C | 133.2 |

| Ar-C (C-Cl) | 136.4 |

| Ar-C | 137.7 |

| C=O (amide) | 171.8 |

| C=O (ketone) | 198.4 |

Note: The data is for a related compound and serves as a representative example.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound and its analogs. This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). The primary goal of HPLC in this context is to quantify the main compound and to detect, identify, and quantify any impurities. researchgate.net

Impurity profiling is critical in pharmaceutical development and chemical synthesis, as the presence of even minute quantities of unwanted chemicals can affect the substance's properties and safety. researchgate.net Impurities can originate from various sources, including the synthetic route (starting materials, intermediates, by-products), degradation of the final product, or contamination during manufacturing and storage. researchgate.net

A typical HPLC analysis for this compound would involve dissolving a sample in a suitable solvent and injecting it into the HPLC system. A detector, commonly a UV-Vis spectrophotometer set to a wavelength where the aromatic rings of the molecule absorb, measures the concentration of the compound and any impurities as they elute from the column. The resulting chromatogram plots detector response against retention time. The peak corresponding to this compound should be the most prominent, and its area is proportional to its concentration. Any other peaks are indicative of impurities.

The purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks. For accurate impurity profiling, reference standards of known impurities are often synthesized to determine their specific retention times and response factors. When coupled with mass spectrometry (HPLC-MS), this technique becomes a powerful tool for the structural elucidation of unknown impurities. researchgate.net

While specific HPLC methods for this compound are not detailed in publicly available literature, a standard approach would likely utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Table 1: Illustrative HPLC Method Parameters This table represents a typical starting point for method development and is not based on specific experimental data for the target compound.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Molecular Ion Verification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of newly synthesized compounds like this compound, MS is crucial for confirming the molecular weight, which in turn helps to verify the molecular formula. synhet.com

In a typical MS experiment, the molecule is first ionized, often by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The resulting ions are then accelerated and separated by a mass analyzer based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum.

For this compound (C₁₆H₁₆ClNO), the expected molecular weight can be calculated from the atomic masses of its constituent elements. The most abundant isotopes are ¹H, ¹²C, ¹⁴N, ¹⁶O, and ³⁵Cl. The presence of chlorine is particularly distinctive in a mass spectrum due to its isotopic pattern: ³⁵Cl and ³⁷Cl exist in a natural abundance ratio of approximately 3:1. This results in two characteristic peaks in the mass spectrum for the molecular ion, separated by two mass units (M+ and M+2), with a relative intensity ratio of about 3:1. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

The molecular weight of this compound is 273.76 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 274.77 in positive ion mode ESI, along with the characteristic isotopic peak at m/z 276.77.

Table 2: Calculated Molecular Ion Data for this compound

| Formula | Molecular Weight (g/mol) | Expected Ion (ESI+) | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) |

|---|---|---|---|---|

| C₁₆H₁₆ClNO | 273.76 | [M+H]⁺ | 274.77 | 276.77 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. researchgate.netissp.ac.ru It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. libretexts.org

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide, aromatic, and alkyl functionalities. Analyzing these bands provides strong evidence for the compound's structure.

Key expected absorptions include:

N-H Stretch: A secondary amide, like the one in the target molecule, typically shows a single, sharp absorption band in the region of 3350-3310 cm⁻¹ due to the stretching of the N-H bond. libretexts.orgpressbooks.pub

C=O Stretch (Amide I band): A strong, sharp absorption peak is expected between 1680 and 1630 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the amide group. pressbooks.pubresearchgate.net

Aromatic C-H and C=C Stretches: The presence of the two phenyl rings would give rise to several absorptions. C-H stretching vibrations on the aromatic rings typically appear as weak to medium bands above 3000 cm⁻¹. pressbooks.pub Aromatic C=C bond stretching vibrations usually result in multiple sharp peaks in the 1600-1450 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretches: The butanamide chain will produce medium to strong absorption bands in the 2960-2850 cm⁻¹ range from the stretching of C-H bonds in the ethyl group.

C-Cl Stretch: The carbon-chlorine bond stretch is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound Based on typical functional group absorption ranges from spectroscopic databases and literature. libretexts.orgpressbooks.pubinstanano.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | N-H Stretch | 3350 - 3310 | Medium, Sharp |

| Aromatic (C-H) | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 | Medium to Strong |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp |

| Aromatic (C=C) | C=C Stretch | 1600 - 1450 | Medium, Sharp |

| Amide (N-H) | N-H Bend (Amide II) | 1550 - 1510 | Medium |

| Aryl Halide (C-Cl) | C-Cl Stretch | 800 - 600 | Strong |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the characterization of pure chemical substances. It determines the mass percentage of each element within a compound. For a novel compound like this compound, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and oxygen (O) are compared against the theoretically calculated values derived from its proposed molecular formula, C₁₆H₁₆ClNO. nist.gov

A close correlation between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the compound's elemental composition and validates its empirical and molecular formula. This analysis is often one of the final checks to confirm the identity and purity of a newly synthesized compound. Commercial services are available that provide elemental analysis upon request. synhet.comsynhet.com

The theoretical percentages are calculated as follows: Theoretical % Element = ( (Number of atoms of element × Atomic weight of element) / Molecular weight of compound ) × 100

Table 4: Theoretical Elemental Composition of this compound (C₁₆H₁₆ClNO)

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 16 | 70.20% |

| Hydrogen | H | 1.01 | 16 | 5.89% |

| Chlorine | Cl | 35.45 | 1 | 12.95% |

| Nitrogen | N | 14.01 | 1 | 5.12% |

| Oxygen | O | 16.00 | 1 | 5.84% |

| Total | 35 | 100.00% |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nusmods.com This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, offering deep insights into its conformation in the solid state. nih.gov The analysis is performed on a single crystal of the compound.

For this compound, an X-ray crystal structure would reveal the spatial relationship between the 4-chlorophenyl ring and the 2-phenylbutanamide moiety. It would precisely define the geometry of the amide linkage and the conformation of the butanamide chain.

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Key data obtained from a crystallographic analysis include:

Crystal System and Space Group: Describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Inter- and Intramolecular Interactions: Crucially, this analysis reveals non-covalent interactions, such as hydrogen bonds, which dictate how molecules pack together in the crystal lattice. nih.govnih.gov For this compound, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, potentially forming chains or dimeric structures in the solid state. nih.gov

While a crystal structure for this compound itself is not publicly reported, analysis of similar structures, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, shows how the N-(4-chlorophenyl) group is oriented and how N-H···O and other hydrogen bonds form layered or three-dimensional networks. nih.gov

Table 5: Representative Data from an X-ray Crystallography Report This table is illustrative, based on data typically found in crystallographic reports for similar organic molecules. nih.govnih.gov

| Parameter | Description | Example Data |

|---|---|---|

| Molecular Formula | The chemical formula of the compound. | C₁₆H₁₆ClNO |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The size and shape of the unit cell. | a = 10.1 Å, b = 8.5 Å, c = 15.3 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 1305 ų |

| Z | Number of molecules in the unit cell. | 4 |

| Hydrogen Bonding | Key intermolecular interactions observed. | N-H···O, C-H···O |

Preclinical Pharmacological Evaluation and in Vitro Biological Activity Profiling of N 4 Chlorophenyl 2 Phenylbutanamide Derivatives

Enzyme Inhibition and Receptor Modulation Assays

Histone Deacetylase (HDAC) Inhibition, specifically HDAC6

Research into the derivatives of N-(4-chlorophenyl)-2-phenylbutanamide has identified a specific isomer, N-(4-chlorophenyl)-4-phenylbutanamide (also referred to as B-R2B), as a Histone Deacetylase 6 (HDAC6) inhibitor. nih.gov HDAC6 is an enzyme that plays a crucial role in the epigenetic regulation of genes and has been implicated in the pathology of various cancers, including leukemia, lymphoma, and ovarian cancer. nih.gov

The inhibitory activity of N-(4-chlorophenyl)-4-phenylbutanamide was determined using a fluorometric drug discovery kit. nih.gov The study identified the compound through in silico methods, using the selective HDAC6 inhibitor Tubacin (B1663706) as a reference, before it was synthesized and tested. nih.gov Molecular dynamics simulations suggest that this derivative functions as a non-competitive inhibitor of HDAC6. nih.gov

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition

The mitochondrial enzyme 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) is recognized as a potential therapeutic target for conditions such as Alzheimer's disease and certain cancers, due to its role in neurosteroid metabolism and other cellular processes. nih.govnih.gov However, a review of the published scientific literature did not yield studies evaluating the inhibitory activity of this compound or its direct derivatives, such as N-(4-chlorophenyl)-4-phenylbutanamide, against the 17β-HSD10 enzyme. Research on 17β-HSD10 inhibitors has primarily focused on other chemical scaffolds, such as benzothiazole (B30560) derivatives. nih.gov

Phospholipase A and Acyltransferase (PLAAT) Enzyme Family Inhibition

Publicly available scientific research and clinical data have not documented any studies investigating the potential inhibitory effects of this compound or its known derivatives on the Phospholipase A and Acyltransferase (PLAAT) enzyme family.

Androgen Receptor (AR) Modulatory Activity

The Androgen Receptor (AR) is a key target in the treatment of prostate cancer. nih.gov While various chemical compounds are developed and tested for their ability to modulate AR activity, there is no available scientific literature detailing the evaluation of this compound or its derivatives for AR modulatory activity. The development of novel AR antagonists is an active area of research, focusing on diverse chemical structures such as sulfonamides and pyrazolylmethylene-2-thioxoimidazolidin-4-ones. nih.govnih.gov

General Protein Interaction and Enzyme Mechanism Studies

Detailed mechanistic studies have been performed on the derivative N-(4-chlorophenyl)-4-phenylbutanamide in the context of its interaction with HDAC6. nih.gov Through 100 ns-long Molecular Dynamics (MD) simulations, it was revealed that the compound's binding recognition properties on HDAC6 are distinct. nih.gov The simulation showed that N-(4-chlorophenyl)-4-phenylbutanamide locates at the entrance of the HDAC6 active pocket. nih.gov

This binding position allows it to block the passage of the substrate into the enzyme's active site without the inhibitor itself reaching the catalytic binding site. nih.gov This mechanism of action confirms the compound as a non-competitive inhibitor, which is consistent with the inhibitory pattern of reference compounds like Tubacin. nih.gov

Cellular and Molecular Target-Engagement Studies

The biological evaluation of N-(4-chlorophenyl)-4-phenylbutanamide has demonstrated its anti-proliferative activity in various cancer cell lines, confirming cellular target engagement. nih.gov The compound's effect on cell viability was quantified by determining its half-maximal inhibitory concentration (IC50).

The research findings indicate that the compound exhibits varied potency across different cancer types. It was most potent against the acute myeloid leukemia cell line (THP-1). nih.gov The specific IC50 values are detailed in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| THP-1 | Acute Myeloid Leukemia | 16.5 nih.gov |

| HeLa | Cervix Cancer | 72.6 nih.gov |

| HMC | Human Mast Leukemia | 79.29 nih.gov |

| Kasumi | Chronic Myelogenous Leukemia | 101 nih.gov |

These results from in vitro cellular assays underscore the potential of the N-(4-chlorophenyl)-4-phenylbutanamide scaffold as an anti-proliferative agent acting via HDAC6 inhibition. nih.gov

Antiproliferative Effects in Cancer Cell Lines (e.g., Non-Small Cell Lung Cancer, Breast Cancer, Cervix Cancer, Leukemia)

Derivatives and structural analogs of this compound have demonstrated notable antiproliferative properties across various cancer cell lines. For instance, a class of related compounds, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, are recognized for their antiproliferative effects. nih.gov Further investigation into the structure-activity relationships of these thienopyridine derivatives showed that modifications at specific sites on the molecule were crucial for retaining or enhancing this activity. nih.gov

In the context of leukemia, a novel dinitrobenzenesulfonamide derivative, referred to as S1, has shown highly selective cytotoxicity against acute leukemia (AL) cell lines K562 and Jurkat. nih.gov This compound induced morphological changes indicative of apoptosis in these cancer cells while being non-cytotoxic to normal human mononuclear cells and erythrocytes, highlighting its potential selectivity for malignant cells. nih.gov The study suggests that such sulfonamides could be promising candidates for developing new treatments for acute leukemias. nih.gov

The antiproliferative activity is not limited to a single chemical class. Studies on flavonoids have also identified structures that are active against various tumor cell lines while showing weaker effects on normal cells. nih.gov The effectiveness of these compounds often depends on specific structural features, such as the presence of an ortho-catechol moiety or particular hydroxylation and methoxylation patterns. nih.gov

Modulation of Cell Cycle Progression and Apoptosis Induction

Compounds structurally related to this compound have been shown to exert their anticancer effects by modulating the cell cycle and inducing programmed cell death (apoptosis).

A study on a novel sulfonamide derivative, S1, in acute leukemia cells demonstrated significant effects on cell cycle progression. nih.gov In K562 leukemia cells, the compound induced cell cycle arrest at the G2/M phase. nih.gov In Jurkat cells, the arrest occurred at the G0/G1 phase. nih.gov This cell cycle blockade is a critical mechanism for inhibiting cancer cell proliferation. Furthermore, S1 was found to induce apoptosis through both extrinsic and intrinsic pathways in K562 cells, involving increased expression of FasR and apoptosis-inducing factor (AIF), alongside a loss of mitochondrial potential. nih.gov In Jurkat cells, the apoptotic mechanism was primarily intrinsic. nih.gov

Similarly, CP-358,774, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has been shown to block cell cycle progression at the G1 phase in human colon tumor cells. nih.gov This G1 block was associated with an accumulation of the underphosphorylated form of the retinoblastoma protein and the cell cycle inhibitor p27KIP1. nih.gov The inhibition of the EGFR pathway by this compound also triggered apoptosis, further contributing to its anticancer effect. nih.gov These findings illustrate that targeting key signaling pathways can lead to cell cycle arrest and apoptosis, which are desirable outcomes in cancer therapy. nih.gov

Reversal of P-glycoprotein-Mediated Multidrug Resistance in Tumor Cells

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain compounds have been identified that can reverse this resistance.

XR9051, a novel diketopiperazine derivative, has been identified as a potent modulator of P-gp-mediated MDR. nih.govnih.govcapes.gov.br It effectively reverses resistance to a variety of cytotoxic drugs, including doxorubicin (B1662922), etoposide, and vincristine (B1662923), in several human and murine drug-resistant cell lines. nih.govnih.govcapes.gov.br At concentrations between 0.3 and 0.5 µM, XR9051 was able to fully sensitize resistant cells to chemotherapy agents, while having minimal effect on non-resistant parental cell lines. nih.govnih.govcapes.gov.br Mechanistic studies indicate that XR9051 acts through a direct interaction with P-glycoprotein. nih.govnih.gov It inhibits the efflux of chemotherapy drugs from cancer cells and has been shown to be a powerful inhibitor of cytotoxic drug binding to P-gp. nih.govnih.gov

Similarly, a novel epicatechin derivative, EC31, has been demonstrated to be a potent and nontoxic P-gp inhibitor. mdpi.com EC31 was effective at reversing resistance to paclitaxel, doxorubicin, and vincristine in P-gp-overexpressing cell lines, with its efficacy attributed to the inhibition of P-gp's efflux activity, thereby restoring intracellular drug accumulation. mdpi.com In animal models, co-treatment with EC31 and doxorubicin significantly prolonged the survival of mice with leukemia. mdpi.com

Evaluation of Anti-inflammatory Responses

Derivatives containing the N-(4-chlorophenyl) group have been explored for their anti-inflammatory potential. A series of N-(4-chlorophenyl)-2-substituted nicotinamides were synthesized and evaluated for their ability to suppress inflammatory responses. researchgate.net

One of the synthesized compounds, a nicotinamide (B372718) derivative, exhibited potent in vitro anti-inflammatory activity by suppressing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net The activity of this compound was found to be comparable to that of the established anti-inflammatory drug leflunomide. researchgate.net The underlying mechanism for many anti-inflammatory compounds involves the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators. mdpi.com For example, some compounds exert their effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com

The table below summarizes the anti-inflammatory activity of a representative N-(4-chlorophenyl)-2-hydroxynicotinamide derivative compared to control drugs.

| Compound/Drug | Target/Assay | Result |

| N-(4-chlorophenyl)-2-hydroxynicotinamide derivative | Suppression of Nitric Oxide (NO) in LPS-stimulated RAW 264.7 cells | Potent anti-inflammatory activity. researchgate.net |

| Leflunomide (Control) | Suppression of Nitric Oxide (NO) in LPS-stimulated RAW 264.7 cells | Activity comparable to the test compound. researchgate.net |

| Malononitrilamide (Control) | Suppression of Nitric Oxide (NO) in LPS-stimulated RAW 264.7 cells | Activity comparable to the test compound. researchgate.net |

Anticonvulsant Activity in Preclinical Seizure Models (e.g., MES, scPTZ, scSTY, ipPIC)

Arylsemicarbazones and other derivatives containing a p-chlorophenyl substituent have been systematically synthesized and evaluated for their anticonvulsant properties in various preclinical models of seizures.

A series of p-chlorophenyl substituted arylsemicarbazones demonstrated significant protection against maximal electroshock-induced seizures (MES). nih.gov These compounds also showed activity against seizures induced by pentylenetetrazole (scPTZ). nih.gov Notably, in the strychnine-induced seizure (scSTY) model, the majority of these compounds were protective at a dose of 30 mg/kg. nih.gov

In another study, new 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides were assessed. nih.gov The most active compound in this series provided 100% protection against MES-induced seizures and also showed potent activity in the 6 Hz psychomotor seizure test. nih.gov The anticonvulsant activity of selected active compounds was also confirmed in the scPTZ test. nih.gov

The table below presents the anticonvulsant screening results for representative p-chlorophenyl substituted compounds in standard preclinical models.

| Compound Class | Seizure Model | Activity Noted |

| p-chlorophenyl substituted arylsemicarbazones | Maximal Electroshock (MES) | Significant protection. nih.gov |

| Pentylenetetrazole (scPTZ) | Protection observed. nih.gov | |

| Strychnine (scSTY) | Protection observed at 30 mg/kg. nih.gov | |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives | Maximal Electroshock (MES) | Up to 100% protection. nih.gov |

| 6 Hz Psychomotor Seizure Test | Significant anticonvulsant protection. nih.gov | |

| Pentylenetetrazole (scPTZ) | Activity confirmed for selected compounds. nih.gov |

Targeting of Kinases (e.g., KPNB1)

Karyopherin subunit beta-1 (KPNB1) is a nuclear import protein that is overexpressed in several cancers, including cervical cancer and acute myeloid leukemia (AML), and is associated with poor patient outcomes. nih.govnih.gov It has emerged as a potential therapeutic target, and inhibiting its function can disrupt cancer cell survival and proliferation. nih.govnih.gov

Inhibition of KPNB1, either through siRNA or with a small molecule inhibitor like INI-43, has been shown to result in cancer cell death via apoptosis. nih.gov KPNB1 is required for the nuclear translocation of key inflammatory transcription factors like NF-κB and AP-1. nih.gov By blocking KPNB1, the activity of these transcription factors is inhibited, which in turn suppresses the expression of genes that contribute to cancer cell migration and invasion. nih.gov Furthermore, inhibiting KPNB1 has been found to reduce tumor growth in mouse models. nih.gov In AML, targeting KPNB1 with the inhibitor importazole (B163086) (IPZ) led to reduced tumor burden and prolonged survival in mice. nih.gov The mechanism involves impairing the nuclear import of a DNA damage repair protein, HMGB2, making the cancer cells more vulnerable. nih.gov These findings highlight KPNB1 as a promising anticancer target for which novel inhibitors, potentially including this compound derivatives, could be developed. nih.govnih.gov

Antiparasitic Efficacy (e.g., Antitrypanosomal Activity)

Derivatives of 2-amino-4-chlorophenyl phenyl sulfide (B99878) have been investigated for their efficacy against various parasites, including those that cause trypanosomiasis, leishmaniasis, and malaria. nih.govdndi.org

A series of N-acyl-2-amino-4-chlorophenyl sulfides displayed inhibitory activity against trypanothione (B104310) reductase, a key enzyme in the defense system of trypanosomatid parasites. nih.gov These compounds showed mixed inhibition with Ki values in the micromolar range. nih.gov Quaternized analogues of these compounds demonstrated even more potent activity, with strong in vitro antitrypanosomal effects against Trypanosoma brucei rhodesiense and Trypanosoma cruzi, as well as antileishmanial activity against Leishmania donovani. nih.govdndi.org The improved potency of the quaternized compounds is attributed to enhanced binding interactions within the target enzyme. nih.gov These findings suggest that the N-(4-chlorophenyl) scaffold is a valuable starting point for the design of new antiparasitic agents. nih.govdndi.orgresearchgate.net

The table below summarizes the antiparasitic activity of this class of compounds.

| Compound Class | Target Organism/Enzyme | Activity Noted |

| N-acyl-2-amino-4-chlorophenyl sulfides | Trypanothione Reductase | Mixed inhibition (Ki = 11.3–42.8 µM). nih.gov |

| Plasmodium falciparum (Malaria) | Active. nih.gov | |

| Quaternized 2-amino-4-chlorophenyl phenyl sulfide analogues | Trypanosoma brucei rhodesiense | Strong in vitro activity. nih.govdndi.org |

| Trypanosoma cruzi | Strong in vitro activity. nih.govdndi.org | |

| Leishmania donovani | Strong in vitro activity. nih.govdndi.org |

Elucidation of Molecular Mechanisms of Action for N 4 Chlorophenyl 2 Phenylbutanamide Analogs

Identification and Validation of Specific Molecular Targets

The therapeutic potential of any compound is intrinsically linked to its interaction with specific molecular targets within the cell. For N-(4-chlorophenyl)-2-phenylbutanamide and its analogs, research points toward several potential protein targets. The identification and validation of these targets are critical first steps in elucidating their mechanism of action. Key potential targets include Fatty Acid Amide Hydrolase (FAAH) and Histone Deacetylases (HDACs).

Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades fatty acid amides, a class of endogenous signaling lipids that modulate pain, inflammation, and mood. nih.gov Inhibition of FAAH increases the levels of these beneficial lipids, making it a promising therapeutic strategy. nih.govnih.gov The structural characteristics of this compound analogs suggest they could fit within the active site of FAAH, acting as inhibitors. Validation of FAAH as a direct target would involve a series of biochemical and cellular assays. Initial screening could employ in vitro enzymatic assays to measure the direct inhibition of FAAH activity by these compounds. Subsequent validation in cellular models would confirm their ability to increase endogenous fatty acid amide levels.

Histone Deacetylases (HDACs) are another class of enzymes that have been identified as potential targets. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. nih.govnih.gov The compound 4-phenylbutyrate, which shares a phenylbutanamide core structure, is a known HDAC inhibitor. nih.gov This suggests that this compound and its analogs may also exhibit HDAC inhibitory activity. Validation studies would involve assessing the ability of these compounds to inhibit various HDAC isoforms in enzymatic assays. Further validation in cell lines would include monitoring for increases in global histone acetylation and the altered expression of genes known to be regulated by HDACs.

Beyond these primary candidates, other potential targets could be explored based on structural similarities to known inhibitors of other enzymes, such as carbonic anhydrases, which are involved in pH regulation and are targets in cancer therapy. nih.gov

Table 1: Potential Molecular Targets for this compound Analogs

| Target Protein | Function | Rationale for a Potential Target |

| Fatty Acid Amide Hydrolase (FAAH) | Degrades endocannabinoid signaling lipids. nih.gov | Structural similarity to known FAAH inhibitors. nih.gov |

| Histone Deacetylases (HDACs) | Regulate gene expression via histone deacetylation. nih.gov | Analogous core structure to the HDAC inhibitor 4-phenylbutyrate. nih.gov |

| Carbonic Anhydrase IX (hCA IX) | Involved in pH regulation in hypoxic tumors. nih.gov | A potential target for structurally related small molecule inhibitors. nih.gov |

Detailed Analysis of Ligand-Target Binding Interactions and Dynamics

Once a molecular target is validated, a detailed understanding of the binding interactions between the ligand (this compound analog) and the target protein is essential. This analysis is typically performed using a combination of computational modeling and experimental techniques.

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing these interactions at an atomic level. nih.govmdpi.com Molecular docking studies can predict the preferred binding pose of the compound within the active site of the target protein, such as FAAH or an HDAC. These models can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov For instance, in the context of FAAH, the phenyl and chlorophenyl groups of the compound would likely engage in hydrophobic interactions with nonpolar residues in the active site, while the amide group could form hydrogen bonds with polar residues.

Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time. mdpi.com These simulations provide insights into the conformational changes that may occur in both the ligand and the protein upon binding, and can help to refine the understanding of the binding mode.

Experimentally, techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural data of the ligand-protein complex, confirming the binding mode predicted by computational methods. Site-directed mutagenesis, where key interacting residues identified through modeling are altered, can further validate the importance of these residues for ligand binding and functional activity.

Table 2: Potential Key Interactions in Ligand-Target Binding

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target |

| Hydrogen Bonding | Amide group | Polar amino acids (e.g., Serine, Threonine, Asparagine) |

| Hydrophobic Interactions | Phenyl ring, Chlorophenyl ring | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine) |

| Pi-Pi Stacking | Phenyl ring, Chlorophenyl ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Mapping of Downstream Signaling Cascades and Pathway Perturbations

The binding of this compound analogs to their molecular targets initiates a cascade of downstream signaling events that ultimately produce a cellular response. The nature of these perturbations depends on the specific target and the cellular context.

If the primary target is FAAH, inhibition would lead to an accumulation of endocannabinoids. These lipids would then activate cannabinoid receptors (CB1 and CB2), which are G protein-coupled receptors. Activation of these receptors can modulate several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell survival, proliferation, and inflammation. nih.govnumberanalytics.com

In the case of HDAC inhibition, the consequences are more directly linked to changes in gene expression. Increased histone acetylation leads to a more open chromatin structure, allowing for the transcription of previously silenced genes. nih.gov One important target of HDAC inhibitors is the p21 gene, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest. nih.gov Furthermore, HDAC inhibition can affect the expression of proteins involved in various cancer-related signaling pathways, including those that regulate apoptosis and angiogenesis. nih.gov

Another relevant pathway is the NRF2/KEAP1 signaling pathway, which is a master regulator of the cellular antioxidant response. mdpi.com Some natural compounds can activate NRF2 signaling, which can be protective against oxidative stress. nih.gov It is conceivable that this compound analogs could modulate this pathway, either directly or indirectly through their effects on other signaling cascades. Perturbations in this pathway could have significant implications for cellular defense mechanisms. mdpi.com

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Structural Modifications of the Butanamide Core

The butanamide core of N-(4-chlorophenyl)-2-phenylbutanamide offers several points for structural modification, including the length and branching of the alkyl chain, the stereochemistry at the chiral center, and the conformational flexibility of the backbone. Understanding the impact of these modifications is crucial for optimizing the compound's interaction with its biological target.

Influence of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl chain in N-substituted amides can significantly influence their biological activity. While direct studies on this compound are not extensively documented in publicly available literature, general principles from related series of compounds suggest that these modifications can affect potency and selectivity by altering the molecule's lipophilicity, steric profile, and ability to fit into a binding pocket.

In various classes of biologically active compounds, the length of an alkyl chain often correlates with activity up to an optimal point, after which a further increase in chain length can lead to a decrease in potency. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) demonstrated the highest bactericidal effects. tbzmed.ac.ir Conversely, shorter chains with fewer than five carbon atoms were found to be inactive. tbzmed.ac.ir This suggests a lipophilic interaction is at play, where a certain chain length is optimal for membrane interaction or reaching the target site. Similarly, in studies of cannabimimetic indoles, high-affinity binding to cannabinoid receptors required a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon side chain. acs.org Extending the chain to a heptyl group resulted in a significant drop in binding affinity. acs.org

Branching of the alkyl chain can also have a profound impact. Introducing steric bulk can either enhance binding by promoting a specific conformation or hinder it by preventing access to the binding site. In the absence of specific data for this compound, one can hypothesize that modifications to the butanamide chain would follow similar trends.

Table 1: Hypothetical Influence of Alkyl Chain Modifications on the Biological Activity of N-(4-chlorophenyl)-2-phenylalkanamides

| Alkyl Chain Modification | Expected Impact on Lipophilicity | Potential Effect on Biological Activity | Rationale |

| Shortening (e.g., propanamide) | Decrease | Likely decrease | Reduced hydrophobic interactions with the target protein. |

| Lengthening (e.g., pentanamide) | Increase | Potential increase up to an optimal length, then decrease | Enhanced hydrophobic interactions, but excessive length may lead to steric clashes or unfavorable binding conformations. |

| Branching (e.g., isobutanamide) | Variable | Dependent on the specific target | Can improve binding specificity by fitting into a defined pocket or decrease activity due to steric hindrance. |

This table is based on general medicinal chemistry principles and SAR trends observed in other compound classes, as direct experimental data for this compound was not found.

Impact of Stereochemistry on Potency and Selectivity

The 2-phenylbutanamide core of the molecule contains a chiral center at the carbon atom to which the phenyl group is attached. The three-dimensional arrangement of substituents around this center can be critical for biological activity. nih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes. nih.gov

Therefore, the rational design of analogues of this compound would necessitate the synthesis and evaluation of individual enantiomers to identify the more potent and selective stereoisomer. Stereoselective synthesis methods would be crucial in this endeavor to produce enantiomerically pure compounds for testing. acs.org

Conformational Restriction Studies and Their Effects on Activity

The flexibility of the butanamide backbone allows the molecule to adopt various conformations in solution. While this flexibility can be advantageous for adapting to a binding site, it can also be entropically unfavorable. Conformational restriction, by incorporating cyclic structures or rigid linkers, is a common strategy in medicinal chemistry to lock the molecule into a bioactive conformation. wikipedia.org

Studies on other classes of compounds have shown that conformational restriction can lead to significant improvements in affinity and selectivity. wikipedia.org For instance, the introduction of a tetrahydroisoquinoline scaffold into a series of noncovalent inhibitors led to a substantial increase in binding affinity. wikipedia.org However, in some cases, restricting conformational freedom can also lead to a loss of activity if the rigid structure does not match the preferred binding conformation. In a study of lavendustin A analogues, conformational restriction had surprisingly little effect on biological activity, suggesting that for that particular scaffold, flexibility was not a critical determinant for its observed effects. nih.gov

For this compound, introducing conformational constraints, for example, by cyclizing the butanamide chain or incorporating double bonds, could provide valuable insights into its bioactive conformation and potentially lead to more potent and selective analogues.

Investigation of the 4-Chlorophenyl Moiety's Contribution to Efficacy and Selectivity

The N-(4-chlorophenyl) group is another key feature of the molecule that can be systematically modified to probe its role in biological activity. The position of the halogen substituent and the introduction of other functional groups on the phenyl ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its efficacy and selectivity.

Positional Isomerism of the Halogen (e.g., ortho, meta, para substitutions)

In general, the para position often provides a good balance of electronic influence and steric accessibility. Moving the chlorine to the ortho or meta position would alter the molecule's dipole moment and steric profile. For example, an ortho-substituent can induce a twist in the amide bond, changing the relative orientation of the two phenyl rings. A meta-substituent would have a different electronic effect on the amide nitrogen compared to a para-substituent.

While direct comparative studies on the ortho, meta, and para-chloro isomers of N-phenyl-2-phenylbutanamide are not available, research on other classes of compounds has shown that such positional changes can lead to significant differences in activity. For instance, in a study of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine, the meta- and para-methyl substituted compounds exhibited greater antimicrobial activity compared to the ortho-substituted and unsubstituted derivatives. researchgate.net This highlights that the substituent position on the aryl ring can be a critical determinant of biological activity. researchgate.net

Table 2: Predicted Influence of Chlorine Positional Isomerism on the Activity of N-(chlorophenyl)-2-phenylbutanamide

| Isomer | Potential Steric Impact | Potential Electronic Impact | Hypothesized Biological Activity |

| ortho-chloro | High potential for steric hindrance, may induce a twist in the amide bond. | Strong inductive electron withdrawal, potential for intramolecular hydrogen bonding. | May be less active due to steric clash, but could show increased selectivity if the twisted conformation is preferred by the target. |

| meta-chloro | Moderate steric impact. | Inductive electron withdrawal, alters the electronic character of the amide nitrogen differently than para. | Activity may be retained or altered depending on the specific electronic requirements of the binding site. |

| para-chloro | Minimal steric hindrance at the amide linkage. | Inductive and resonance electron-withdrawing effects, influences the pKa of the amide proton. | Often a favorable position, as seen in many bioactive molecules. |

This table is based on general principles of medicinal chemistry and SAR, as direct experimental data for the specific isomers of this compound were not found.

Substituent Effects on the Chlorophenyl Ring (e.g., Electron-donating, Electron-withdrawing, Lipophilic Groups)

Replacing the chlorine atom with other substituents that have different electronic and lipophilic properties is a fundamental strategy in SAR studies. These modifications can fine-tune the molecule's properties to enhance its interaction with the target and improve its pharmacokinetic profile.

Introducing electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or methyl (-CH3), would increase the electron density of the phenyl ring and could alter hydrogen bonding capabilities. In contrast, introducing stronger electron-withdrawing groups (EWGs) than chlorine, such as a nitro (-NO2) or cyano (-CN) group, would further decrease the electron density. These changes can affect the acidity of the amide N-H, which may be a crucial hydrogen bond donor. In a study of phenylacetamide derivatives, a para-nitro group resulted in strong cytotoxic effects against a cancer cell line. tbzmed.ac.ir

The systematic exploration of these substituents is essential for developing a comprehensive SAR model. In a series of N-phenylbenzamide derivatives, the presence of a 4-bromophenyl group was found to be active against several virus strains, indicating that halogen substitution at the para position is favorable for activity in that scaffold. mdpi.com

Table 3: Predicted Effects of Different Substituents on the 4-Position of the N-phenyl Ring

| Substituent | Electronic Effect | Lipophilicity (LogP contribution) | Potential Impact on Activity |

| -H (unsubstituted) | Neutral | Decrease | May serve as a baseline for activity. |

| -F (Fluoro) | Weakly electron-withdrawing | Slight increase | Often used to block metabolic sites and can form favorable interactions. |

| -CH3 (Methyl) | Electron-donating | Increase | Can enhance binding through hydrophobic interactions. |

| -OCH3 (Methoxy) | Electron-donating | Slight increase | Can act as a hydrogen bond acceptor. |

| -NO2 (Nitro) | Strongly electron-withdrawing | Slight decrease | Can form strong hydrogen bonds and polar interactions. tbzmed.ac.ir |

| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing | Significant increase | Increases lipophilicity and can block metabolism. |

This table is based on general substituent effects in medicinal chemistry. The specific impact on the activity of this compound would require experimental validation.

Modulations of the Amide Nitrogen Substituents and Their Pharmacological Consequences

Systematic alterations to the electronic and steric nature of the substituent on the amide nitrogen can lead to profound changes in pharmacological outcomes. For instance, in broader studies of anticonvulsant agents, the nature and position of substituents on the N-phenyl ring are known to be crucial. While specific data for this compound is not available, general principles suggest that the 4-chloro substituent plays a key role. The chloro group is an electron-withdrawing group with a moderate steric profile. Its placement at the para position influences the electronic distribution of the entire phenyl ring and can affect how the molecule interacts with its biological target.

To illustrate the potential impact of such modifications, a hypothetical SAR study on this compound could involve the synthesis and evaluation of analogs with different substituents on the phenyl ring. The following table outlines a theoretical framework for such a study, based on common modifications in medicinal chemistry.

| Compound | N-Aryl Substituent | Hypothetical Rationale for Pharmacological Impact |

| Analog 1 | 4-Fluorophenyl | Introduction of a smaller, highly electronegative halogen could alter binding affinity through modified electrostatic interactions. |

| Analog 2 | 4-Methylphenyl | Introduction of an electron-donating group could enhance metabolic stability and alter electronic interactions with the target. |

| Analog 3 | 4-Methoxyphenyl | The larger, electron-donating methoxy group could introduce steric hindrance or provide an additional hydrogen bond acceptor site. |

| Analog 4 | 4-Nitrophenyl | A strong electron-withdrawing group like nitro could significantly alter the electronic properties and potentially introduce new binding interactions. |

| Analog 5 | Phenyl | Removal of the halogen would serve as a baseline to understand the contribution of the chloro group to the overall activity profile. |

This table is a hypothetical representation and is not based on published experimental data for this compound.

The pharmacological consequences of these modulations would need to be assessed through biological assays to determine changes in activity, selectivity, and pharmacokinetic properties.

Development and Refinement of Pharmacophore Models

A pharmacophore model is an essential tool in rational drug design, representing the key steric and electronic features necessary for a molecule to interact with a specific biological target. The development of a pharmacophore model for a class of compounds like N-aryl phenylalkanamides would be based on the structures of active analogs.

For a molecule like this compound, a pharmacophore model would likely include several key features:

A hydrophobic region: Represented by the phenyl ring of the phenylbutanamide core.

An aromatic ring: The N-(4-chlorophenyl) substituent.

A hydrogen bond donor: The amide N-H group.

A hydrogen bond acceptor: The amide carbonyl oxygen.

A halogen bonding site: The 4-chloro substituent.

The development process would involve superimposing a set of active and inactive analogs to identify the common features responsible for biological activity. Computational software would then be used to generate a 3D model that defines the spatial arrangement of these features.

The refinement of such a pharmacophore model would be an iterative process. As new analogs are synthesized and tested, their activity data is used to update and improve the model's predictive power. For example, if an analog with a different substitution pattern on the N-phenyl ring shows higher activity, the pharmacophore model would be adjusted to incorporate this new information. This could involve modifying the size of the aromatic feature, the position of the halogen bonding site, or adding or removing other features.

The following table illustrates the potential pharmacophoric features of this compound and how they might be refined based on hypothetical SAR data.

| Pharmacophoric Feature | Initial Hypothesis | Potential Refinement Based on SAR |

| Aromatic Ring (N-Aryl) | Aromatic feature with a specific size and electronic character. | If analogs with larger substituents are active, the size of this feature may be increased. If electron-donating groups are favored, the electronic properties of the feature will be adjusted. |

| Halogen Bonding Site | A specific site for a halogen atom at the para position. | If other halogens or pseudo-halogens at different positions show activity, the model will be updated to reflect a broader or shifted halogen bonding region. |

| Hydrogen Bond Donor/Acceptor | Defined positions for the amide N-H and C=O. | The relative importance and optimal geometry of these features would be confirmed or adjusted based on the activity of analogs with modified amide bonds. |

This table is a hypothetical representation and is not based on published experimental data for this compound.

Computational Chemistry and Advanced Molecular Modeling Approaches

In Silico Screening and Virtual Ligand Design for Novel Analogs

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For N-(4-chlorophenyl)-2-phenylbutanamide, virtual screening can be employed to identify new analogs with potentially improved pharmacological profiles.

The design of novel analogs often begins with a reference compound, such as a known inhibitor. For instance, in the design of phenyl butyric acid derivatives with potential histone deacetylase 6 (HDAC6) inhibitory activity, the selective inhibitor tubacin (B1663706) was used as a reference. nih.gov This process involves generating a library of virtual compounds by modifying the core structure of this compound. These modifications can include altering substituent groups, changing the length of the alkyl chain, or introducing different aromatic rings.

The designed virtual library is then screened against the target protein's binding site. The screening process filters the library based on various criteria, including drug-likeness properties as defined by frameworks like Lipinski's rule of five, which helps in the early identification of compounds with good oral bioavailability. researchgate.netnih.gov The most promising candidates are then selected for further computational analysis or chemical synthesis.

Table 1: Key Steps in In Silico Screening and Virtual Ligand Design

| Step | Description |

| Target Identification | Selection of a biological target (e.g., enzyme, receptor) relevant to a disease. |

| Reference Compound Selection | Choosing a known active compound, like this compound or a known inhibitor like tubacin, as a template. nih.gov |

| Virtual Library Generation | Creating a diverse collection of virtual analogs by modifying the reference structure. |

| Drug-Likeness Filtering | Applying computational filters (e.g., Lipinski's rule of five) to remove compounds with poor pharmacokinetic properties. researchgate.netnih.gov |

| Virtual Screening | Docking the virtual library into the target's binding site to predict binding affinity and mode. |

| Hit Selection | Identifying the most promising virtual hits for further investigation. |

Molecular Docking Simulations for Predicting Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. nih.gov

The process begins with the three-dimensional structures of both the ligand and the protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket. chula.ac.th Each of these poses is evaluated using a scoring function that estimates the binding energy. The pose with the lowest energy score is predicted to be the most stable binding mode.

Docking studies can reveal crucial information about the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov For example, a study on phenyl butyric acid derivatives as potential HDAC6 inhibitors utilized molecular docking to understand how these compounds interact with the enzyme's active site. nih.gov This information is invaluable for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance its binding affinity and selectivity.

Table 2: Types of Intermolecular Interactions Analyzed in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bonding | A strong electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules based on their charge distribution. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity Predictions

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. rsc.org MD simulations are used to assess the conformational stability of the ligand within the binding site and to obtain more accurate predictions of binding affinity. nih.govsemanticscholar.org

An MD simulation starts with the initial coordinates of the ligand-protein complex, often obtained from a docking study. The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a specific period, typically nanoseconds to microseconds. semanticscholar.org

By analyzing the trajectory, researchers can observe how the ligand and protein move and interact. This can confirm the stability of the binding mode predicted by docking. For instance, MD simulations were used to confirm that a designed phenyl butyric acid derivative acts as a non-competitive HDAC6 inhibitor, similar to tubacin. nih.gov Furthermore, advanced techniques like umbrella sampling or free energy perturbation can be applied to MD simulation data to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations can provide detailed information about the distribution of electrons in a molecule, which governs its chemical properties and reactivity.

For this compound, DFT calculations can be used to determine various electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

DFT can also be used to calculate the electrostatic potential surface, which shows the charge distribution on the surface of the molecule. This information can help to identify regions of the molecule that are likely to participate in electrostatic interactions with the target protein. By understanding the electronic properties of this compound, researchers can gain insights into its mechanism of action and design analogs with improved reactivity and selectivity.

Table 3: Electronic Properties Calculated by DFT

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. |

| Electrostatic Potential | The charge distribution on the surface of the molecule, indicating regions for electrostatic interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

To build a QSAR model for analogs of this compound, a dataset of compounds with known biological activities is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that relates the descriptors to the biological activity. The predictive power of the QSAR model is assessed using statistical validation techniques. Once a reliable model is established, it can be used to predict the activity of novel analogs of this compound based solely on their chemical structure.

Application of Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is an alternative approach to traditional HTS for identifying lead compounds. nih.govbiocompare.com FBDD starts with the screening of a library of small, low-molecular-weight compounds, known as fragments, to identify those that bind weakly to the target protein. nih.govpharmacelera.com These fragment hits are then optimized and grown into more potent, lead-like molecules. pharmacelera.com

In the context of this compound, an FBDD approach could be used to discover novel scaffolds or to optimize the existing one. The process would involve identifying fragments that bind to different subpockets of the target's active site. These fragments can then be linked together or grown to create a larger molecule with higher affinity and selectivity. pharmacelera.com

For example, one fragment might be a chlorophenyl group that binds in a hydrophobic pocket, while another fragment could be a phenylbutanamide moiety that forms key hydrogen bonds. By linking these two fragments, a molecule similar to this compound could be constructed. The advantage of FBDD is that it allows for a more efficient exploration of chemical space and often results in lead compounds with better drug-like properties. biocompare.com

Translational Aspects and Drug Discovery Pathways for N 4 Chlorophenyl 2 Phenylbutanamide Derivatives

Identification and Optimization of Lead Compounds from the N-(4-chlorophenyl)-2-phenylbutanamide Scaffold

A notable example of a lead compound from a related scaffold is N-(4-chlorophenyl)-4-phenylbutanamide, identified as a Histone Deacetylase 6 (HDAC6) inhibitor. nih.gov Through in-silico design and subsequent biological evaluation, this compound, referred to as B-R2B in a study, demonstrated inhibitory activity against HDAC6 and antiproliferative effects on various cancer cell lines. nih.gov The optimization of such a lead would involve systematic modifications to its chemical structure to enhance its binding affinity to the target, improve its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and minimize off-target effects. frontiersin.org

Structure-activity relationship (SAR) studies are central to lead optimization. These studies involve synthesizing and testing a series of analogs of the lead compound to understand how different chemical modifications influence its biological activity. For instance, modifications to the phenyl rings or the butanamide linker of the this compound scaffold could be explored to improve potency and selectivity.

Table 1: Exemplary Data on a Lead Compound with a Related Scaffold

| Compound Name | Target | Biological Activity (IC50) | Cell Line |

| N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | HDAC6 | 72.6 µM | HeLa (Cervical Cancer) |

| N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | HDAC6 | 16.5 µM | THP-1 (Acute Myeloid Leukemia) |

| N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | HDAC6 | 79.29 µM | HMC (Human Mast Leukemia) |

| N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | HDAC6 | 101 µM | Kasumi (Chronic Myelogenous Leukemia) |

IC50 values represent the concentration of the compound required to inhibit the biological process by 50%. Data sourced from a study on N-(4-chlorophenyl)-4-phenylbutanamide. nih.gov

Strategies for Target Discovery and Validation in Disease Contexts

Identifying the specific molecular target of a compound is a pivotal step in understanding its mechanism of action and its potential therapeutic applications. For derivatives of this compound, target discovery can be approached through several strategies. Phenotypic screening, where compounds are tested for their effects on whole cells or organisms, can reveal a desired biological outcome, after which techniques like chemical proteomics can be used to identify the protein(s) the compound binds to.

In the case of the related compound N-(4-chlorophenyl)-4-phenylbutanamide, the target was identified as HDAC6. nih.gov HDAC6 is a compelling target in several diseases, particularly cancer, due to its role in regulating various cellular processes. nih.govnih.gov The validation of a target involves confirming that its modulation by a drug candidate is responsible for the observed therapeutic effect and is linked to the disease pathophysiology. This can be achieved through genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to mimic the effect of the drug by reducing the expression of the target protein.

Once a target like HDAC6 is validated, its involvement in specific disease contexts can be further explored. For example, the overexpression of HDAC6 has been observed in various cancers, including colorectal cancer, and is often associated with a poor prognosis. nih.gov This provides a strong rationale for developing HDAC6 inhibitors as potential cancer therapeutics.

Utilizing Biological Pathway Analysis in Therapeutic Design

For a derivative of this compound that targets HDAC6, pathway analysis would focus on the diverse cellular functions regulated by this enzyme. HDAC6 is a unique histone deacetylase that primarily acts on non-histone proteins in the cytoplasm. nih.gov Its substrates are involved in a multitude of cellular processes, making it a key regulator of cellular homeostasis. alliedacademies.org

Key pathways influenced by HDAC6 and therefore relevant to the therapeutic design of its inhibitors include:

Cell Proliferation and Survival: HDAC6 is implicated in signaling pathways that promote tumor cell growth and survival, such as the PI3K/AKT and MAPK/ERK pathways. nih.govnih.gov Inhibition of HDAC6 can disrupt these pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Cell Motility and Metastasis: By deacetylating α-tubulin, a major component of the cytoskeleton, HDAC6 plays a crucial role in cell motility. nih.gov Inhibition of HDAC6 can therefore impede the migration and invasion of cancer cells, potentially preventing metastasis.

Protein Quality Control: HDAC6 is involved in the aggresome pathway, which is responsible for clearing misfolded and aggregated proteins. nih.gov This function is particularly relevant in neurodegenerative diseases characterized by protein aggregation.

Immune Response: HDAC6 has been shown to modulate immune responses. patsnap.com Its inhibition can enhance the activity of immune cells against tumors, suggesting a potential role for HDAC6 inhibitors in immunotherapy. nih.gov

By understanding these pathways, researchers can predict potential synergistic effects with other drugs and anticipate possible side effects, guiding the development of more targeted and effective therapeutic strategies.

Advanced Medicinal Chemistry Strategies for Enhancing Bioactivity and Pharmacological Profiles

Once a lead compound with a validated target has been identified, advanced medicinal chemistry strategies are employed to further refine its properties. The goal is to enhance its bioactivity, improve its pharmacological profile (ADME properties), and reduce any potential toxicity. frontiersin.org

Several strategies can be applied to derivatives of the this compound scaffold:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein (e.g., HDAC6) is known, SBDD can be used to design molecules that bind with higher affinity and selectivity. Computational techniques like molecular docking can predict how different chemical modifications will affect the binding of the compound to the active site of the enzyme.

Fragment-Based Drug Design (FBDD): This approach involves identifying small chemical fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used to search for new molecules with the desired activity or to guide the design of improved analogs.

Introduction of Functional Groups to Improve Pharmacokinetics: The pharmacokinetic properties of a compound can be fine-tuned by adding or modifying functional groups. For example, introducing polar groups can increase solubility, while modifying lipophilicity can affect absorption and distribution. The amide bond present in the this compound scaffold is relatively stable in biological systems. frontiersin.org

Structural Simplification: In some cases, simplifying the structure of a complex lead molecule can lead to improved properties, such as easier synthesis and better pharmacokinetic profiles, while maintaining or even enhancing biological activity.

Through the iterative application of these strategies, medicinal chemists can transform a promising lead compound into a drug candidate with the optimal balance of efficacy, safety, and drug-like properties for clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.